molecular formula C13H9Cl3N2O2 B12743242 N-(4-Chloro-3-hydroxyphenyl)-N'-(3,4-dichlorophenyl)urea CAS No. 63348-28-7

N-(4-Chloro-3-hydroxyphenyl)-N'-(3,4-dichlorophenyl)urea

Cat. No.: B12743242
CAS No.: 63348-28-7
M. Wt: 331.6 g/mol
InChI Key: ZITBIMLBMFACEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chloro-3-hydroxyphenyl)-N'-(3,4-dichlorophenyl)urea is a useful research compound. Its molecular formula is C13H9Cl3N2O2 and its molecular weight is 331.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-Chloro-3-hydroxyphenyl)-N'-(3,4-dichlorophenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

The compound has the following chemical structure and properties:

  • Chemical Formula : C13H9Cl3N2O2
  • Molecular Weight : 319.58 g/mol
  • CAS Number : 3017406

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Antitumor Activity : The compound has shown potential in inhibiting the proliferation of cancer cells. Studies suggest that it may induce apoptosis in specific cancer cell lines by activating caspase pathways.
  • Antimicrobial Properties : It has demonstrated antibacterial and antifungal activities, making it a candidate for further investigation in infectious disease treatment.
  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, which can be beneficial in regulating metabolic pathways.

Research Findings

Recent studies have focused on the biological effects of this compound. Below are summarized findings from various research efforts:

StudyBiological ActivityResults
Antitumor ActivityInduced apoptosis in A2780 ovarian cancer cells with an IC50 of 15 μM.
Antimicrobial ActivityEffective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 μg/mL.
Enzyme InhibitionInhibited RNase H activity with an IC50 value of 19 μM.

Case Study 1: Antitumor Efficacy

A study conducted on A2780 ovarian cancer cells revealed that this compound significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the activation of caspases, which are crucial for the apoptotic pathway.

Case Study 2: Antimicrobial Effectiveness

In another investigation, the compound was tested against various bacterial strains. It exhibited potent antimicrobial properties against Gram-positive bacteria, particularly Staphylococcus aureus, with a MIC value indicating effective inhibition.

Properties

CAS No.

63348-28-7

Molecular Formula

C13H9Cl3N2O2

Molecular Weight

331.6 g/mol

IUPAC Name

1-(4-chloro-3-hydroxyphenyl)-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C13H9Cl3N2O2/c14-9-3-1-7(5-11(9)16)17-13(20)18-8-2-4-10(15)12(19)6-8/h1-6,19H,(H2,17,18,20)

InChI Key

ZITBIMLBMFACEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.